3-Hydroxynaphthalene-2,7-disulphonic acid
Overview
Description
3-Hydroxynaphthalene-2,7-disulphonic acid is a naphthalene derivative characterized by the presence of hydroxyl and sulphonyl functional groups on the naphthalene ring system. Although the provided papers do not directly discuss this compound, they do provide insights into similar naphthalene sulfonic acid derivatives, which can be used to infer some of the properties and reactions of 3-hydroxynaphthalene-2,7-disulphonic acid.
Synthesis Analysis
The synthesis of naphthalene sulfonic acid derivatives often involves sulfonation reactions. For instance, the sulphonation of 2-methylnaphthalene results in the formation of various monosulphonic acids, indicating that sulfonation can occur at multiple positions on the naphthalene ring . Similarly, the synthesis of 2-hydroxy-3-carboxynaphthalene-6-sulphonic acid from 1-amino-2-hydroxynaphthalene-3-carboxylic acid involves sulphonation followed by the elimination of the amino group . These studies suggest that the synthesis of 3-hydroxynaphthalene-2,7-disulphonic acid would likely involve a targeted sulfonation process.
Molecular Structure Analysis
The molecular structure of naphthalene sulfonic acid derivatives is characterized by the presence of sulfonyl groups that can influence the electronic properties of the naphthalene ring. The orientation of these groups can be determined through various chemical transformations, as seen in the conversion of 1-amino-2-hydroxynaphthalene-3-carboxylic acid derivatives . The presence of hydroxyl groups can also affect the reactivity and the formation of complexes with metals, as observed in the chromium(III) complexes with dihydroxynaphthalene sulfonic acids .
Chemical Reactions Analysis
Naphthalene sulfonic acid derivatives undergo various chemical reactions, including oxidation and complexation. Electrochemical oxidation of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid at a titanium electrode covered with TiO2/RuO2 leads to the formation of anion radicals and several organic compounds, including naphthalene derivatives . The oxidation of naphthalene sulfonic acids by peroxodisulphate is another example, resulting in hydroxylation at specific positions on the naphthalene ring . These reactions highlight the reactivity of sulfonic acid groups and their influence on the chemical behavior of the naphthalene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene sulfonic acid derivatives are influenced by their functional groups. The adsorption of 4-amino-3-hydroxynaphthalene-1-sulphonic acid on mild steel surfaces suggests that these compounds can interact with metal surfaces, potentially influencing their corrosion behavior . The formation of complexes with chromium(III) ions indicates that dihydroxynaphthalene sulfonic acids can act as ligands, affecting the solubility and stability of metal ions in solution . These properties are essential for understanding the environmental and industrial applications of these compounds.
Scientific Research Applications
Sulphonation and Derivatives :
- Sulphonation of certain naphthalene derivatives, including processes involving 3-Hydroxynaphthalene-2,7-disulphonic acid, is a key reaction in producing important chemical intermediates. This is highlighted in studies on the sulphonation of tri- and tetra-methylnaphthalenes (Lambrechts & Cerfontain, 1982).
Analytical Chemistry Applications :
- 3-Hydroxynaphthalene-2,7-disulphonic acid and its derivatives are employed in photometric determinations of elements like thorium, zirconium, uranium, and rare earths, showcasing their role in spectrophotometric analysis (Savvin, 1961).
Radiation-Induced Degradation Studies :
- Research into the degradation of 3-Hydroxynaphthalene-2,7-disulphonic acid derivatives by high-energy radiation has provided insights into the breakdown mechanisms of azo dyes in aqueous solutions, which is significant for understanding environmental impacts and treatment processes (Pálfi, Takács, & Wojnárovits, 2007).
Photoelectrochemical Treatment :
- The compound is studied in the context of electrochemical oxidation, demonstrating its potential for treatment in wastewater management and environmental applications (Socha, Chrześcijańska, & Kuśmierek, 2006).
Corrosion Inhibition :
- Similar compounds, such as 4-amino-3-hydroxynaphthalene-1-sulphonic acid, have been evaluated for their corrosion inhibition properties on metals, indicating potential applications in material science and engineering (Yıldız, Doğan, & Dehri, 2014).
Spectrophotometric Determination :
- The compound has been explored for spectrophotometric determination of elements like palladium, highlighting its utility in analytical methodologies (Pesavento, Riolo, & Biesuz, 1985).
Chromatographic Applications :
- A study on sulphonated azoligand, related to 3-Hydroxynaphthalene-2,7-disulphonic acid, explored its use in ion interaction chromatography for metal ion determination, demonstrating its relevance in separation sciences (Sarzanini, Bruzzoniti, Abollino, & Mentasti, 1999).
Safety And Hazards
properties
IUPAC Name |
3-hydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWINTIHFQKJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
135-51-3 (di-hydrochloride salt), 15883-57-5 (unspecified hydrochloride salt) | |
Record name | 2-Naphthol-3,6-disulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045032 | |
Record name | 2-Hydroxy-3,6-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxynaphthalene-2,7-disulphonic acid | |
CAS RN |
148-75-4 | |
Record name | 2-Naphthol-3,6-disulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthol-3,6-disulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-3,6-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHOL-3,6-DISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHI9372R49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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